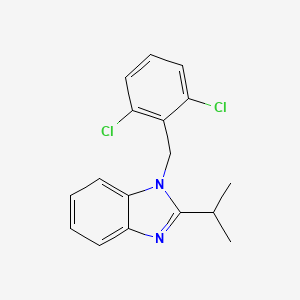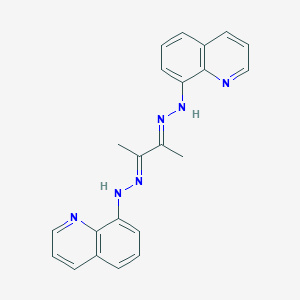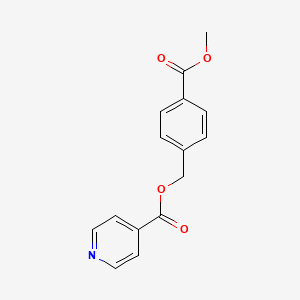![molecular formula C18H20N2O4 B5824174 N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition of low oxygen levels in the body. DMOG is a potent inhibitor of prolyl hydroxylases, which are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability.
作用机制
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide acts as a competitive inhibitor of prolyl hydroxylases, which are responsible for the hydroxylation of proline residues on HIF-1α. Hydroxylation of these residues targets HIF-1α for proteasomal degradation under normoxic conditions. Inhibition of prolyl hydroxylases by this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and activation.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in various cell types and animal models. These effects include increased expression of angiogenic factors such as vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1), as well as increased cell survival and resistance to hypoxic stress. This compound has also been shown to reduce inflammation and oxidative stress in animal models of ischemic injury.
实验室实验的优点和局限性
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages as a tool for studying hypoxia-related processes. It is a potent and specific inhibitor of prolyl hydroxylases, and its effects can be easily controlled by varying the concentration and duration of treatment. This compound is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, this compound has some limitations as well. Its effects on HIF-1α stabilization can vary depending on the cell type and experimental conditions, and it may also have off-target effects on other enzymes and signaling pathways.
未来方向
There are several future directions for research on N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is the development of more potent and specific inhibitors of prolyl hydroxylases, which could have therapeutic applications in the treatment of hypoxia-related diseases such as cancer and ischemic injury. Another area of interest is the identification of downstream targets of HIF-1α activation by this compound, which could provide insights into the mechanisms underlying its effects on angiogenesis, erythropoiesis, and glucose metabolism. Finally, the development of more sophisticated models of hypoxia and ischemic injury could help to elucidate the role of this compound in these processes and identify potential therapeutic targets.
合成方法
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized by the reaction of 3,4-dimethoxybenzoic acid with 2,5-dimethylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the carboximidamide group.
科学研究应用
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been widely used in scientific research as a tool to study the effects of hypoxia on various biological processes. It has been shown to induce HIF-1α stabilization and activation, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. This compound has also been used to study the role of HIF-1α in cancer progression, inflammation, and ischemic injury.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-6-12(2)14(9-11)18(21)24-20-17(19)13-7-8-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWANRGBCWVOOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)

![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)


![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
